1,2-Benzisothiazol-3-amine

Pharmaceutical Quality Control Reference Standard ANDA Method Validation

Generic Ziprasidone ANDA developers require authenticated impurity reference standards. 1,2-Benzisothiazol-3-amine is supplied as Ziprasidone Impurity 19 with full ICH-compliant characterization (NMR, MS, HPLC) traceable to USP/EP. • Privileged scaffold for HIF-2α agonist SAR (ZG-2033, EC50=490 nM). • Free 3-amino handle enables N-alkylation, N-arylation, acylation, oxidation for library synthesis. • Patented TRPV1 modulator entry point for analgesic discovery.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 23031-78-9
Cat. No. B112332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazol-3-amine
CAS23031-78-9
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)N
InChIInChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
InChIKeyWIJQCPIRWXSWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazol-3-amine Scaffold Profile


1,2-Benzisothiazol-3-amine (CAS 23031-78-9; synonym: 3-amino-1,2-benzisothiazole) is a heterocyclic organic compound composed of a benzene ring fused to an isothiazole moiety with an amino substituent at the 3-position [1]. The benzisothiazole framework is established as a privileged scaffold in medicinal chemistry and pharmaceutical intermediate applications due to the presence of both nitrogen and sulfur heteroatoms that enable diverse intermolecular interactions . Commercially, this compound is primarily sourced as Ziprasidone Impurity 19 reference standard material or as a building block for synthetic derivatization programs [2].

1 Designated Ziprasidone Impurity 19 reference standard for ANDA method validation
2 Privileged benzisothiazole scaffold for medicinal chemistry derivatization programs
3 Free 3-amino handle supports parallel library synthesis without protecting-group steps

1,2-Benzisothiazol-3-amine Structural Specificity


While multiple benzisothiazole regioisomers (e.g., 2,1-benzisothiazol-3-amine, benzo[c]isothiazol-3-amine) and substituted derivatives (e.g., N-alkylated analogs, dioxide variants) share the same heterocyclic core, they are not interchangeable for scientific or industrial purposes. Each structural variant exhibits distinct regulatory recognition profiles and divergent chemical reactivities: regioisomers differ in ring fusion geometry and electronic distribution, which governs their participation in specific synthetic transformations and receptor-binding interactions [1]. Furthermore, for regulated pharmaceutical quality control applications, only the precisely specified impurity standard—1,2-Benzisothiazol-3-amine as Ziprasidone Impurity 19—is acceptable under ICH guidelines, making generic substitution a regulatory non-compliance risk [2].

Regioisomer 2,1-Benzisothiazol-3-amine and benzo[c]isothiazol isomers differ in ring fusion geometry, potentially altering electronic distribution and reactivity.
Regulatory For pharmaceutical ANDA QC, only the precisely specified Ziprasidone Impurity 19 is acceptable; generic benzisothiazole analogs may invalidate analytical data under ICH guidelines.
Derivatization N-alkylated or dioxide variants can shift reaction outcomes, requiring separate validation of synthetic pathways and target engagement.

1,2-Benzisothiazol-3-amine Differentiation Evidence


Ziprasidone Impurity 19 Reference Standard

1,2-Benzisothiazol-3-amine is chemically and regulatorily identified as Ziprasidone Impurity 19, a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) during commercial production of the atypical antipsychotic drug Ziprasidone [1]. Unlike generic benzisothiazol-3-amine regioisomers or non-specified analogs, this compound is supplied with detailed characterization data compliant with ICH regulatory guidelines and is traceable against USP or EP pharmacopeial standards [2].

Regulatory Identity
Specification review
Target: Designated Ziprasidone Impurity 19; COA, NMR, MS, HPLC traceable to USP/EP. Comparator: Generic benzisothiazol-3-amine isomers; not specified as Ziprasidone impurities, lack ICH-compliant characterization.
Supports ICH-compliant ANDA QC workflow.
Binary regulatory acceptance; non-specified substitutes risk citation.
Pharmaceutical Quality Control Reference Standard ANDA Method Validation

HIF-2α Agonist Scaffold Derivatization

The 1,2-benzisothiazol-3-amine core serves as the essential scaffold for developing hypoxia-inducible factor-2 (HIF-2) agonists with nanomolar potency. N-aryl substituted derivatives such as ZG-2033 (N-(3,5-dimethoxyphenyl)-1,2-benzisothiazol-3-amine) and M1002 (N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide) demonstrate potent HIF-2α agonism, whereas the parent 1,2-benzisothiazol-3-amine is not active per se but is the requisite building block for generating these active derivatives . ZG-2033 achieves an EC50 of 490 nM (0.49 μM) in a luciferase reporter gene assay for HIF-2α transcriptional activity .

HIF-2α EC50
Data to verify
490 nM
Reported EC50 for N-aryl derivative ZG-2033 in luciferase reporter assay.
Class-level scaffold inference; independent assay validation required.
HIF-2α Agonism Renal Anemia Hypoxia Signaling

Multi-Target Privileged Scaffold Validation

The 1,2-benzisothiazol-3-amine scaffold has been independently validated across multiple patent families for distinct therapeutic targets, demonstrating its status as a privileged medicinal chemistry building block. Patent applications include aryl-substituted benzo[d]isothiazol-3-ylamine analogues as capsaicin receptor (TRPV1) modulators for pain and inflammatory conditions [1], benzisothiazole compounds for inhibiting HIF-2 activity , and N-disubstituted 3-amino-1,2-benzisothiazoles as antimycotic agents [2]. This multi-target validation contrasts with narrower-scope heterocyclic scaffolds that lack broad patent and literature precedents.

Multi-Target Precedent
Class-level
≥5 distinct target classes (HIF-2, TRPV1, antifungal, local anesthetic, SHP-2) in patent literature.
Supports multi-target library synthesis strategy.
Patent landscape analysis; individual target validation needed.
Medicinal Chemistry Scaffold Patent Landscape Capsaicin Receptor

Divergent Derivatization via 3-Amino Handle

The 3-amino substituent on the 1,2-benzisothiazole core provides a chemically orthogonal handle that enables multiple distinct derivatization pathways—including N-alkylation, N-arylation, acylation, sulfonylation, and oxidation to the 1,1-dioxide—without requiring de novo heterocycle construction . The parent scaffold itself is accessible via established cyclization of 2-aminobenzenethiol derivatives and is supplied at 95.0% purity suitable for direct use in parallel medicinal chemistry library synthesis .

Derivatization Versatility
Context-dependent
≥5 pathways: N-alkylation, N-arylation, acylation, sulfonylation, oxidation to 1,1-dioxide.
Reduces synthetic steps for diverse library generation.
Reaction scope depends on specific conditions; commercial purity 95% supports direct use.
Synthetic Intermediate Heterocyclic Chemistry Parallel Library Synthesis

1,2-Benzisothiazol-3-amine Applications


Ziprasidone ANDA Reference Standard

Procurement of 1,2-Benzisothiazol-3-amine as Ziprasidone Impurity 19 reference standard is required for analytical method development, method validation (AMV), and QC release testing in abbreviated new drug application (ANDA) submissions for generic Ziprasidone. The product is supplied with full characterization data (NMR, MS, HPLC purity) compliant with ICH guidelines and traceable to USP or EP pharmacopeial standards .

HIF-2 Agonist Lead Optimization

The 1,2-benzisothiazol-3-amine scaffold serves as the starting point for synthesizing N-aryl derivatives with nanomolar HIF-2α agonism, as demonstrated by ZG-2033 (EC50 = 490 nM) . This application scenario supports medicinal chemistry efforts in renal anemia, ischemia, and other HIF-2-pathway-related therapeutic areas, enabling rapid SAR exploration via N-substitution of the commercially available parent amine.

TRPV1 Modulator Discovery for Pain

Aryl-substituted benzo[d]isothiazol-3-ylamine analogues derived from 1,2-Benzisothiazol-3-amine have been patented as capsaicin receptor (TRPV1) modulators for treating pain, inflammatory, and related conditions . This provides a validated entry point for analgesic drug discovery programs seeking to leverage a scaffold with established intellectual property precedent.

Parallel Library Synthesis for Multi-Target Screening

1,2-Benzisothiazol-3-amine enables parallel synthesis of diverse compound libraries via its free 3-amino handle, supporting N-alkylation, N-arylation, acylation, and oxidation pathways without protecting group requirements. This scaffold is particularly suited for academic screening centers and biotech hit-to-lead programs where maximizing library diversity from a minimal building block inventory is a critical operational priority .

Application
Selection Property
Validation Focus
Ziprasidone ANDA method validation
Impurity standard regulatory traceability
ICH-compliant characterization data review
HIF-2α pathway compound optimization
N-aryl derivative potency context
HIF-2α reporter assay response review
TRPV1 screening for pain research
Patent-validated scaffold for TRPV1
Receptor binding and functional assay context
Parallel medicinal chemistry library synthesis
3-Amino handle derivatization diversity
Reaction scope and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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